5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is not detailed in the retrieved information.Chemical Reactions Analysis
Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Scientific Research Applications
Synthesis of Functionalized Compounds
Research by Peterlin-Mašič et al. (2000) explored the synthesis of new functionalized thiazolo[3,2-a]pyrimidines. They reported the production of primary and secondary amide derivatives, including the 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivative, indicating a potential for creating a range of chemically diverse compounds using this structure as a base (Peterlin-Mašič et al., 2000).
Anti-Inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) synthesized various thiazolopyrimidines derived from visnaginone and khellinone, demonstrating their use as anti-inflammatory and analgesic agents. This study suggests that compounds including thiazolo[3,2-a]pyrimidine structures can exhibit significant pharmacological activities (Abu‐Hashem, Al-Hussain & Zaki, 2020).
Antimicrobial Activity
A study by Kolisnyk et al. (2015) explored the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. Their research showed that these compounds, which structurally relate to thiazolo[3,2-a]pyrimidines, were more effective than reference drugs against certain strains of microorganisms (Kolisnyk et al., 2015).
Gastric Antisecretory Activity
Sugiyama et al. (1989) synthesized thiazolo[3,2-a]thieno[3,2-d]-pyrimidin-5-one derivatives, evaluating them for gastric antisecretory activity. This indicates the potential use of similar compounds in gastrointestinal applications (Sugiyama et al., 1989).
Antitumor and Antibacterial Agents
Hafez et al. (2017) synthesized thieno[3,2-d]pyrimidine derivatives and evaluated them for antitumor and antibacterial activities. They found certain compounds to exhibit higher activity against cancer cell lines than standard drugs, suggesting the relevance of thiazolopyrimidine structures in cancer research (Hafez, Alsalamah & El-Gazzar, 2017).
Safety and Hazards
The safety and hazards associated with “5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” are not detailed in the retrieved information. It’s important to note that this compound is intended for research use only and not for human or veterinary use.
Future Directions
Pyrazolo [1,5- a ]pyrimidine derivatives are an enormous family of N -heterocyclic compounds that possess a high impact in medicinal chemistry . The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . This could potentially include “5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide”.
Mechanism of Action
Target of Action
The primary target of this compound is the β3-adrenergic receptor . This receptor plays a crucial role in the regulation of heart function and metabolism. It is also involved in the relaxation of the bladder, making it a target for the treatment of overactive bladder .
Mode of Action
As a β3-adrenergic receptor agonist , the compound binds to and activates the receptor . This activation triggers a cascade of intracellular events, leading to the relaxation of the bladder muscles. The exact molecular interactions between the compound and the receptor are still under investigation.
Biochemical Pathways
Upon activation of the β3-adrenergic receptor, a series of biochemical pathways are affected. These include the adenylate cyclase pathway and the MAPK/ERK pathway . The activation of these pathways leads to various downstream effects, such as the relaxation of smooth muscle cells in the bladder.
Result of Action
The activation of the β3-adrenergic receptor by this compound leads to the relaxation of the bladder muscles . This can help alleviate symptoms of overactive bladder, such as frequent urination and urgency .
Properties
IUPAC Name |
5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S2/c16-25(22,23)11-3-1-10(2-4-11)5-6-17-13(20)12-9-18-15-19(14(12)21)7-8-24-15/h1-4,7-9H,5-6H2,(H,17,20)(H2,16,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRZFNXGQMTBAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CN=C3N(C2=O)C=CS3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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